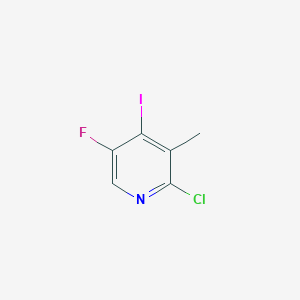

2-Chloro-5-fluoro-4-iodo-3-methylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-5-fluoro-4-iodo-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFIN/c1-3-5(9)4(8)2-10-6(3)7/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVDAOXIUFDSTDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CN=C1Cl)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30654555 | |

| Record name | 2-Chloro-5-fluoro-4-iodo-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884494-50-2 | |

| Record name | 2-Chloro-5-fluoro-4-iodo-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-5-fluoro-4-iodo-3-methylpyridine (CAS No. 884494-50-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Halogenated Pyridine Building Block

2-Chloro-5-fluoro-4-iodo-3-methylpyridine is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique arrangement of halogen substituents—chloro, fluoro, and iodo—on a pyridine core, coupled with a methyl group, provides a versatile scaffold for the synthesis of complex organic molecules. The distinct electronic properties and reactivity of each halogen atom allow for selective chemical transformations, making it a valuable intermediate in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on its role in pharmaceutical research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. The presence of multiple halogens and a methyl group on the pyridine ring influences its solubility, lipophilicity, and metabolic stability, all of which are critical parameters in drug development.

| Property | Value | Source |

| CAS Number | 884494-50-2 | [1], |

| Molecular Formula | C₆H₄ClFIN | [2] |

| Molecular Weight | 271.46 g/mol | [2] |

| Appearance | Solid | |

| SMILES | CC1=C(I)C(F)=CN=C1Cl | [1] |

Synthesis and Mechanistic Insights

A potential synthetic pathway, adapted from the preparation of related halo-methylpyridines, is outlined below. This proposed synthesis highlights the strategic introduction of each substituent.

A plausible synthetic route, based on methodologies for similar compounds, could start from a readily available substituted picoline. A common strategy for introducing an iodo group at the 4-position of a pyridine ring involves a Sandmeyer-type reaction on a 4-amino precursor.

Proposed Synthetic Pathway:

Sources

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 2-Chloro-5-fluoro-4-iodo-3-methylpyridine

This guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal chemistry. We will delve into its chemical and physical properties, synthesis, analytical characterization, applications in drug discovery, and essential safety protocols.

Core Molecular Attributes

This compound is a polysubstituted pyridine derivative. The strategic placement of chloro, fluoro, and iodo groups, along with a methyl group, on the pyridine scaffold makes it a highly versatile intermediate for the synthesis of complex molecular architectures.

| Property | Value | Source(s) |

| Molecular Formula | C6H4ClFIN | [1][2][3] |

| Molecular Weight | 271.46 g/mol | [1][2][3] |

| Exact Mass | 270.9061 g/mol | [1][4] |

| CAS Number | 153035-01-9 | [2][3][4] |

| Synonyms | 2-chloro-3-fluoro-5-iodo-4-picoline, this compound | [2] |

| Predicted Density | 1.979 ± 0.06 g/cm³ | [4] |

| Predicted Boiling Point | 263.8 ± 35.0 °C | [4] |

| Predicted Flash Point | 113.343 °C | [4] |

Synthesis and Purification: A Proposed Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. Below is a proposed synthetic route, based on established methodologies for the halogenation of pyridine rings.

Synthetic Workflow

Caption: Proposed multi-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Nitration of 2-Chloro-5-fluoro-3-methylpyridine

-

To a stirred solution of 2-Chloro-5-fluoro-3-methylpyridine in concentrated sulfuric acid, cooled to 0 °C, add fuming nitric acid dropwise.

-

Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-Chloro-5-fluoro-3-methyl-4-nitropyridine.

Step 2: Reduction of the Nitro Group

-

Dissolve the 2-Chloro-5-fluoro-3-methyl-4-nitropyridine in ethanol.

-

Add iron powder and a catalytic amount of ammonium chloride.

-

Heat the mixture to reflux and stir for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter the hot solution through celite to remove the iron catalyst.

-

Concentrate the filtrate under reduced pressure to obtain 4-Amino-2-chloro-5-fluoro-3-methylpyridine.

Step 3 & 4: Diazotization and Iodination

-

Suspend the 4-Amino-2-chloro-5-fluoro-3-methylpyridine in a mixture of sulfuric acid and water at -10 °C.[5]

-

Add a solution of sodium nitrite in water dropwise, maintaining the temperature below -5 °C.[5]

-

Stir the resulting diazonium salt solution for 30 minutes at this temperature.

-

In a separate flask, dissolve potassium iodide in water.[5]

-

Slowly add the diazonium salt solution to the potassium iodide solution at 0 °C.[5]

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Extract the product with ethyl acetate, wash with sodium thiosulfate solution to remove excess iodine, and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Purification

The crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

Structural Elucidation and Analytical Characterization

The identity and purity of the synthesized this compound are confirmed using a combination of spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group and a singlet for the aromatic proton on the pyridine ring.

-

¹³C NMR: The carbon NMR will display six distinct signals corresponding to the six carbon atoms in the molecule.

-

¹⁹F NMR: The fluorine NMR should exhibit a singlet, confirming the presence of the fluorine atom.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound (271.46 g/mol ), along with characteristic isotopic patterns for chlorine.[1][2]

Applications in Drug Discovery and Development

Halogenated pyridines are crucial building blocks in the pharmaceutical industry.[6] The unique substitution pattern of this compound offers several advantages in drug design and development.

-

Scaffold for Library Synthesis: It serves as a versatile scaffold for generating libraries of compounds for high-throughput screening.

-

Modulation of Physicochemical Properties: The fluorine atom can enhance metabolic stability and binding affinity.

-

Synthetic Handles: The chloro and iodo substituents are excellent handles for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse functional groups.

Drug Discovery Workflow Integration

Caption: Integration of the title compound into a typical drug discovery pipeline.

Safety, Handling, and Storage

As with all halogenated organic compounds, this compound should be handled with care in a well-ventilated area or a fume hood.[7][8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene).[7]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8][9] Keep the container tightly sealed.

-

Spill and Exposure: In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[8][9] If inhaled, move to fresh air.[8]

-

Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds in the pharmaceutical and agrochemical sectors. Its unique combination of substituents provides a powerful tool for medicinal chemists to explore new chemical space and develop next-generation therapeutics.

References

-

SpectraBase. (n.d.). 2-CHLORO-3-FLUORO-5-IODO-4-METHYLPYRIDINE. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-3-fluoro-5-iodo-4-methylpyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-4-iodo-3-methylpyridine. Retrieved from [Link]

-

Autech. (n.d.). Boosting Pharmaceutical Innovation: The Role of 2-Chloro-5-fluoro-4-iodopyridine. Retrieved from [Link]

-

Washington State University. (n.d.). Pyridine Safety. Retrieved from [Link]

- Google Patents. (n.d.). CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine.

- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.

-

PubChem. (n.d.). 2-Chloro-5-fluoro-3-methylpyridine. Retrieved from [Link]

-

Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

-

Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

Chemsrc. (2025, August 25). 2-Fluoro-4-iodo-5-methylpyridine. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

-

Organic Syntheses. (2024, December 18). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 2-chloro-. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 2-Chloro-3-fluoro-5-iodo-4-methylpyridine, min 97%, 250 mg. Retrieved from [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. 2-Chloro-3-fluoro-5-iodo-4-methylpyridine | C6H4ClFIN | CID 10265223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. echemi.com [echemi.com]

- 5. CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine - Google Patents [patents.google.com]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

2-Chloro-5-fluoro-4-iodo-3-methylpyridine physical properties

An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-5-fluoro-4-iodo-3-methylpyridine

Introduction

This compound is a highly functionalized, halogen-substituted pyridine derivative. As a niche chemical intermediate, its structural complexity makes it a valuable building block for medicinal chemists and researchers in drug development. The strategic placement of chloro, fluoro, and iodo substituents on the 3-methylpyridine (or 3-picoline) core offers multiple, distinct reaction sites. This allows for programmed, sequential chemical modifications, such as cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of its core physical properties, analytical characteristics, and its strategic importance in modern synthetic chemistry.

Section 1: Core Physicochemical Properties

The physical properties of this compound are dictated by its unique combination of functional groups. While extensive experimental data is not widely published, we can consolidate known information and provide expert predictions based on its structure and data from analogous compounds.

Table 1: Key Identifiers and Physicochemical Properties

| Property | Value / Description | Source / Rationale |

| IUPAC Name | This compound | Standard nomenclature |

| CAS Number | 884494-50-2 | [1] |

| Molecular Formula | C₆H₄ClFIN | Derived from structure |

| Molecular Weight | 271.47 g/mol | Calculated |

| SMILES | CC1=C(I)C(F)=CN=C1Cl | [1] |

| Physical State | White to off-white solid | Predicted based on related halogenated pyridines which are typically crystalline solids at room temperature.[2] |

| Boiling Point | Data not available | [1] |

| Melting Point | Data not available | - |

| Solubility | Predicted to be soluble in common organic solvents such as methanol, dichloromethane, and ethyl acetate. | Based on the general solubility of similar halogenated aromatic compounds. |

Section 2: Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for verifying the identity and purity of this compound. Below is an expert projection of its expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to be relatively simple. A single signal corresponding to the aromatic proton at the C6 position would appear significantly downfield, likely in the δ 8.0-8.5 ppm range, due to the deshielding effects of the adjacent nitrogen and halogen atoms. The methyl group protons at C3 would appear as a singlet in the δ 2.3-2.7 ppm range.

-

¹³C NMR: Six distinct signals are anticipated, one for each carbon atom in the molecule. The carbons directly attached to electronegative atoms (C2-Cl, C5-F, and the carbons adjacent to the ring nitrogen) would exhibit the largest chemical shifts. The C4-I bond would also influence the chemical shift of C4, though iodine's effect is less straightforward than that of more electronegative halogens.

-

¹⁹F NMR: This technique is crucial for confirming the presence of the fluorine atom. A single resonance is expected, which may appear as a doublet due to coupling with the adjacent C6 proton.

Mass Spectrometry (MS)

In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 271. A characteristic isotopic pattern for a monochlorinated compound would be present, showing an (M+2)⁺ peak with an intensity approximately one-third of the molecular ion peak, confirming the presence of a single chlorine atom.

Infrared (IR) Spectroscopy

The IR spectrum would display characteristic absorption bands for the pyridine ring system, including C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. C-H stretching vibrations from the methyl group and the aromatic ring would be observed around 2900-3100 cm⁻¹. The C-Cl, C-F, and C-I stretching vibrations would appear in the fingerprint region (<1200 cm⁻¹).

Section 3: Synthesis, Reactivity, and Handling

Conceptual Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

This conceptual pathway leverages known transformations in pyridine chemistry. The Sandmeyer reaction is a classic method for converting an amino group to a chloro group[3]. Subsequent electrophilic iodination is directed to the C4 position. Finally, a directed ortho-lithiation followed by quenching with an electrophilic fluorine source like N-Fluorobenzenesulfonimide (NFSI) can install the fluorine atom at the C5 position. Each step would require careful optimization of reaction conditions to achieve high yield and purity.

Differential Reactivity in Cross-Coupling

A key feature of this molecule is the differential reactivity of its carbon-halogen bonds, which is invaluable for sequential synthesis. The C-I bond is significantly more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) than the C-Cl bond. This allows for selective functionalization at the C4 position while leaving the C2 position available for a subsequent, more forcing reaction.

Caption: Diagram of sequential reactivity in cross-coupling reactions.

Safety and Handling

As with any halogenated heterocyclic compound, this compound should be handled with care in a well-ventilated chemical fume hood. Although specific toxicity data is unavailable, data from analogous compounds suggests the following hazards:

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[4][6]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.[6][7]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal facility.[4][8]

Section 4: Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile intermediate for the synthesis of high-value, complex molecules.

-

Pharmaceutical Scaffolding: Halogenated pyridines are ubiquitous motifs in pharmaceuticals. Chlorine-containing molecules, in particular, represent a significant portion of FDA-approved drugs, contributing to improved metabolic stability and binding affinity.[9] This compound provides a pre-functionalized scaffold that can be elaborated into lead compounds for drug discovery programs.

-

Kinase Inhibitors: Substituted pyridines are core components of many kinase inhibitors used in oncology. The related intermediate, 2-chloro-4-iodo-5-methylpyridine, is cited as a building block for protein kinase ERK2 inhibitors, highlighting the relevance of this structural class.[3]

-

Agrochemicals: Similar to pharmaceuticals, the development of novel pesticides and herbicides relies on the synthesis of new bioactive molecules. Halogenated pyridines are frequently used to enhance the efficacy and selectivity of agrochemicals.[10]

Conclusion

This compound is a specialized chemical reagent whose value is derived from its dense and strategically arranged functionality. While comprehensive data on its physical properties remains limited, its structural features point to significant potential as a key building block in the synthesis of novel pharmaceuticals and other advanced materials. Its differential halogen reactivity allows for controlled, sequential modifications, making it an attractive tool for researchers aiming to construct complex molecular targets with precision. Proper handling in accordance with safety guidelines for related halogenated compounds is essential for its safe and effective use in the laboratory.

References

-

PubChem. 2-Chloro-3-fluoro-5-iodo-4-methylpyridine. National Center for Biotechnology Information. [Link]

-

SpectraBase. 2-CHLORO-3-FLUORO-5-IODO-4-METHYLPYRIDINE. Wiley. [Link]

-

PubChem. 2-Fluoro-4-iodo-3-methylpyridine. National Center for Biotechnology Information. [Link]

-

Manas Petro Chem. 2 Fluoro 3 Iodo 5 Methylpyridine. [Link]

-

Hopemax. Boosting Pharmaceutical Innovation: The Role of 2-Chloro-5-fluoro-4-iodopyridine. [Link]

-

Chem-Impex. 2-Fluoro-3-iodo-5-methylpyridine. [Link]

- Google Patents. CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine.

- Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.

-

Organic Syntheses. N-(4-METHOXYPHENYL)-N-VINYLACETAMIDE. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

Sources

- 1. 884494-50-2|this compound|BLD Pharm [bldpharm.com]

- 2. 2-Chloro-5-fluoro-3-methylpyridine manufacturers and suppliers in india [chemicalbook.com]

- 3. CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine - Google Patents [patents.google.com]

- 4. echemi.com [echemi.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. fishersci.com [fishersci.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

A Technical Guide to the Synthesis of 2-Chloro-5-fluoro-4-iodo-3-methylpyridine: Strategies and Methodologies

An In-Depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-fluoro-4-iodo-3-methylpyridine is a key heterocyclic building block in medicinal chemistry and agrochemical research. Its unique substitution pattern, featuring chloro, fluoro, iodo, and methyl groups on a pyridine ring, offers a versatile scaffold for the development of novel bioactive molecules. This technical guide provides a comprehensive overview of the synthetic pathways to this compound, delving into the strategic considerations and experimental protocols necessary for its preparation. The discussion will encompass a likely multi-step synthesis involving sequential halogenation and functional group manipulations, supported by mechanistic insights and practical guidance for laboratory execution.

Introduction

Halogenated pyridines are a critical class of intermediates in the synthesis of pharmaceuticals and agrochemicals. The specific arrangement of halogens and other substituents on the pyridine ring can significantly influence the physicochemical properties and biological activity of the resulting molecules. This compound, with its distinct array of functional groups, serves as a valuable synthon for introducing this substituted pyridine motif into more complex structures. The presence of chloro, fluoro, and iodo substituents at the 2-, 5-, and 4-positions, respectively, along with a methyl group at the 3-position, provides multiple points for further chemical modification, such as cross-coupling reactions.[1] This guide will explore a logical and efficient synthetic approach to this important molecule.

Retrosynthetic Analysis and Proposed Pathway

A common strategy for the synthesis of polysubstituted pyridines involves the sequential introduction of functional groups onto a simpler pyridine precursor. For this compound, a plausible retrosynthetic analysis suggests a pathway starting from a more readily available substituted pyridine, such as 2-chloro-5-fluoro-3-methylpyridine. The key transformation would then be the regioselective iodination at the 4-position.

Caption: Retrosynthetic analysis of this compound.

This approach is advantageous as it allows for the controlled introduction of the halogen atoms. The synthesis of the key intermediate, 2-chloro-5-fluoro-3-methylpyridine, can be envisioned to start from 3-methylpyridine, which would undergo chlorination and fluorination steps.

Synthesis of the Key Intermediate: 2-Chloro-5-fluoro-3-methylpyridine

The synthesis of 2-chloro-5-fluoro-3-methylpyridine is a critical first stage. While various methods for the halogenation of pyridines exist, a common industrial approach involves a multi-step sequence.

Proposed Multi-Step Synthesis from 3-Methylpyridine:

A potential pathway to obtain 2-chloro-5-fluoro-3-methylpyridine from 3-methylpyridine could involve the following conceptual steps:

-

Chlorination: Introduction of a chlorine atom at the 2-position of 3-methylpyridine. This can be a challenging step due to the directing effects of the methyl group and the pyridine nitrogen.

-

Fluorination: Introduction of a fluorine atom at the 5-position. Direct fluorination is often difficult to control, so this may involve a more nuanced approach such as a Schiemann reaction or nucleophilic aromatic substitution on a suitably activated precursor.

A more direct, albeit potentially less selective, approach could involve the direct halogenation of 3-methylpyridine under specific conditions to yield the desired 2-chloro-5-fluoro-3-methylpyridine. However, controlling the regioselectivity of such direct halogenations can be complex.

Regioselective Iodination of 2-Chloro-5-fluoro-3-methylpyridine

With the key intermediate, 2-chloro-5-fluoro-3-methylpyridine, in hand, the subsequent step is the regioselective introduction of an iodine atom at the 4-position. The electronic nature of the substituents already present on the pyridine ring will direct the position of the incoming electrophile. The chloro and fluoro groups are electron-withdrawing, which can influence the reactivity of the pyridine ring towards electrophilic substitution.

Experimental Protocol for Iodination:

A general procedure for the iodination of a substituted pyridine can be adapted for this specific transformation. Radical-based direct C-H iodination protocols have been developed for pyridines, often utilizing reagents that can generate an iodine radical.[2][3][4][5]

Materials:

-

2-Chloro-5-fluoro-3-methylpyridine

-

Iodinating agent (e.g., N-iodosuccinimide (NIS), iodine monochloride (ICl))

-

Solvent (e.g., dichloromethane, acetonitrile)

-

Acid catalyst (optional, e.g., trifluoroacetic acid)

Step-by-Step Procedure:

-

Dissolve 2-chloro-5-fluoro-3-methylpyridine in a suitable anhydrous solvent in a reaction flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Add the iodinating agent portion-wise to the solution at a controlled temperature (e.g., 0 °C or room temperature).

-

If required, add the acid catalyst to the reaction mixture.

-

Stir the reaction mixture at the appropriate temperature for a specified period, monitoring the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS).

-

Upon completion, quench the reaction by adding a reducing agent solution (e.g., aqueous sodium thiosulfate) to remove any unreacted iodine.

-

Extract the product into an organic solvent.

-

Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and filter.

-

Concentrate the organic solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield pure this compound.

Caption: Experimental workflow for the iodination of 2-chloro-5-fluoro-3-methylpyridine.

Alternative Synthetic Approaches

While the sequential halogenation of a 3-methylpyridine precursor is a logical approach, other synthetic strategies could also be considered. For instance, a multi-step route involving nitration, reduction, diazotization, and then iodination has been described for the synthesis of 2-chloro-4-iodo-5-methylpyridine.[6] A similar strategy could potentially be adapted for the synthesis of the target molecule, although it would require the careful introduction of the fluorine atom at the appropriate stage.

Another innovative approach for the halogenation of pyridines involves a ring-opening and ring-closing sequence via Zincke imine intermediates.[7][8][9] This method allows for highly regioselective halogenation under mild conditions and could be a powerful tool for the synthesis of complex halopyridines like the one discussed in this guide.

Characterization and Data

The final product, this compound, should be thoroughly characterized to confirm its identity and purity.

| Property | Value |

| Molecular Formula | C₆H₄ClFNI |

| Molecular Weight | 287.46 g/mol |

| Appearance | Expected to be a solid |

Standard analytical techniques for characterization include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR will provide detailed information about the structure and the connectivity of the atoms.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

-

Melting Point: To assess the purity of the compound.

Applications in Drug Discovery and Agrochemicals

The structural motifs present in this compound are of significant interest in the development of new therapeutic agents and crop protection agents. The pyridine core is a common feature in many biologically active compounds. The specific halogenation pattern can be exploited for various purposes:

-

Modulation of Physicochemical Properties: The halogens can influence properties such as lipophilicity, metabolic stability, and binding affinity to biological targets.

-

Site for Further Functionalization: The chloro and iodo groups are particularly useful handles for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents and the construction of more complex molecular architectures.

This makes this compound a valuable intermediate for generating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery and agrochemical development programs.

Conclusion

The synthesis of this compound presents a multi-faceted challenge in organic synthesis, requiring careful control of regioselectivity during halogenation steps. The proposed pathway, involving the sequential halogenation of a 3-methylpyridine precursor, offers a logical and feasible approach. The key to success lies in the judicious choice of reagents and reaction conditions to achieve the desired substitutions in a controlled manner. As a versatile building block, the successful synthesis of this compound opens up numerous possibilities for the discovery and development of novel molecules with potential applications in medicine and agriculture.

References

- Smolecule. (2023, August 16). This compound.

- Ghosh, S. C., & Muth, E. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.

- Ghosh, S. C., & Muth, E. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.

- Google Patents. (n.d.). Halogenation of pyridine compounds - CA1126276A.

-

Ghosh, S. C., & Muth, E. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications, 51(94), 16832–16835. [Link]

- SciSpace. (2015, October 16). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.

- St. Amant, A. H., et al. (2022).

- BLDpharm. (n.d.). 884494-50-2|this compound.

- ResearchGate. (n.d.).

- St. Amant, A. H., et al. (2022).

- Google Patents. (n.d.).

- Chem-Impex. (n.d.). 2-Fluoro-3-iodo-5-methylpyridine.

- ChemicalBook. (n.d.). 2-Chloro-3-fluoro-5-methylpyridine synthesis.

- Sigma-Aldrich. (n.d.). 2-Chloro-5-fluoro-3-iodo-pyridine AldrichCPR 884494-33-1.

- Patsnap Eureka. (n.d.). Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine.

- ChemicalBook. (n.d.). 2-Chloro-5-fluoronicotinonitrile synthesis.

- (2017, July 18). 2-Chloro-5-iodo-3-(trifluoromethyl)pyridine.

- Synblock. (n.d.). CAS 505084-55-9 | 2-chloro-4-iodo-5-(trifluoromethyl)pyridine.

- Google Patents. (n.d.). 2-Amino-3-chloro-5-trifluoromethylpyridine - US4349681A.

- OUCI. (n.d.). Regioselective synthesis of 4-functionalized pyridines.

- Google Patents. (n.d.). Preparation of 2-chloro-5-methylpyridine - US4612377A.

- Google Patents. (n.d.). Preparation method of 2-chloro-4-iodo-5-methylpyridine - CN103420902A.

- PubChem. (n.d.). 2-Chloro-3-fluoro-5-iodo-4-methylpyridine.

- SpectraBase. (n.d.). 2-CHLORO-3-FLUORO-5-IODO-4-METHYLPYRIDINE.

- PubChem. (n.d.). 2-Chloro-5-fluoro-3-methylpyridine.

- Biosynth. (n.d.). 2-Chloro-4-iodo-3-methylpyridine | 153034-88-9 | DGA03488.

- MySkinRecipes. (n.d.). 2-Chloro-5-fluoro-3-iodopyridine.

- Sigma-Aldrich. (n.d.). This compound.

Sources

- 1. Buy this compound | 884494-50-2 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC07799K [pubs.rsc.org]

- 5. scispace.com [scispace.com]

- 6. CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine - Google Patents [patents.google.com]

- 7. par.nsf.gov [par.nsf.gov]

- 8. researchgate.net [researchgate.net]

- 9. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2-Chloro-5-fluoro-4-iodo-3-methylpyridine: A Versatile Halogenated Pyridine Building Block

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 2-chloro-5-fluoro-4-iodo-3-methylpyridine, a key heterocyclic intermediate. We will explore its chemical structure, physicochemical properties, a detailed synthetic pathway, and its significance as a structural motif in medicinal chemistry and other fields. This document is intended to serve as a practical resource for laboratory scientists and researchers engaged in the design and synthesis of novel chemical entities.

Core Structural and Physicochemical Properties

This compound is a polysubstituted pyridine ring, a heterocyclic scaffold of significant interest in drug discovery. The strategic placement of chloro, fluoro, iodo, and methyl groups on the pyridine core imparts a unique combination of steric and electronic properties, making it a valuable building block for creating complex molecular architectures.

The presence of multiple halogen atoms offers several handles for further chemical modification. The iodine atom, in particular, is a versatile functional group that can readily participate in various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of diverse substituents at the 4-position. The chlorine atom at the 2-position can also be displaced through nucleophilic aromatic substitution, further expanding the synthetic possibilities.

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₄ClFIN | BLDpharm[1] |

| CAS Number | 884494-50-2 | BLDpharm[1] |

| SMILES | CC1=C(I)C(F)=CN=C1Cl | BLDpharm[1] |

Synthesis and Reaction Pathway

The synthesis of polysubstituted pyridines like this compound often involves a multi-step sequence starting from simpler pyridine precursors. While a specific, peer-reviewed synthesis for this exact molecule is not prominently available, a logical synthetic approach can be devised based on established pyridine chemistry. A plausible pathway would involve the introduction of the substituents onto a pre-existing pyridine ring through a series of regioselective reactions.

A potential synthetic workflow is outlined below. This pathway is illustrative and may require optimization of reaction conditions, catalysts, and reagents for successful implementation in a laboratory setting.

Caption: A potential synthetic pathway for this compound.

Experimental Protocol (Hypothetical)

The following protocol is a conceptual outline for the synthesis of this compound, drawing inspiration from similar transformations on pyridine rings.

Step 1: Oxidation of 2-Chloro-5-fluoro-3-methylpyridine

-

Dissolve 2-chloro-5-fluoro-3-methylpyridine in a suitable solvent such as dichloromethane.

-

Cool the solution in an ice bath.

-

Add m-chloroperoxybenzoic acid (m-CPBA) portion-wise while monitoring the temperature.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Work up the reaction by washing with a sodium bicarbonate solution to remove excess acid, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-oxide intermediate.

Step 2: Nitration of the N-Oxide

-

Carefully add the N-oxide intermediate to a mixture of concentrated sulfuric acid and nitric acid at low temperature.

-

Stir the reaction mixture while allowing it to slowly warm to the desired temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture over ice and neutralize with a base (e.g., sodium hydroxide) to precipitate the product.

-

Filter the solid, wash with water, and dry to yield 2-chloro-5-fluoro-4-nitro-3-methylpyridine N-oxide.

Step 3: Reduction of the Nitro Group

-

Suspend the nitro-N-oxide compound in a solvent mixture such as acetic acid and ethanol.

-

Add a reducing agent, for example, iron powder.

-

Heat the mixture to reflux and stir until the reaction is complete.

-

Cool the reaction, filter off the iron salts, and neutralize the filtrate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer and concentrate to give the 4-amino-3-methylpyridine derivative.

Step 4: Diazotization and Iodination (Sandmeyer-type Reaction)

-

Dissolve the amino-pyridine derivative in an acidic aqueous solution (e.g., sulfuric acid) and cool to 0-5 °C.

-

Add a solution of sodium nitrite in water dropwise, maintaining the low temperature to form the diazonium salt.

-

In a separate flask, dissolve potassium iodide in water.

-

Slowly add the diazonium salt solution to the potassium iodide solution.

-

Stir the reaction at room temperature or with gentle heating to facilitate the substitution.

-

Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

-

Purify the crude product by column chromatography to obtain pure this compound.

Applications in Research and Development

Halogenated pyridines are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals.[2] The specific substitution pattern of this compound makes it a valuable precursor for creating libraries of compounds for high-throughput screening. The versatility of the iodo and chloro groups allows for differential functionalization, enabling the exploration of a wide chemical space.

While specific drugs derived from this exact starting material are not widely documented in publicly available literature, its structural motifs are present in various biologically active molecules. For instance, substituted pyridines are core components of drugs targeting a range of conditions, including cancers, inflammatory diseases, and neurological disorders. The introduction of fluorine can often enhance metabolic stability and binding affinity.[2]

Safety and Handling

As with any halogenated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[3][4] Personal protective equipment, including safety goggles, gloves, and a lab coat, is essential.[5] For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.[3][4][5]

Conclusion

This compound represents a strategically functionalized building block with significant potential for the synthesis of novel and complex molecules. Its unique arrangement of reactive sites allows for a diverse range of chemical transformations, making it a valuable tool for medicinal chemists and researchers in drug discovery and materials science. The synthetic pathway outlined, while conceptual, provides a solid foundation for its laboratory preparation. Further research into the applications of this versatile compound is likely to uncover new and valuable chemical entities.

References

-

Jubilant Ingrevia. 2-chloro-5-trifluoromethylpyridine Safety Data Sheet. [Link]

Sources

solubility of 2-Chloro-5-fluoro-4-iodo-3-methylpyridine in organic solvents

An In-Depth Technical Guide to the Solubility of 2-Chloro-5-fluoro-4-iodo-3-methylpyridine in Organic Solvents

Foreword

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a drug candidate's bioavailability, formulation feasibility, and overall therapeutic potential. This guide focuses on this compound, a substituted pyridine derivative. Given the prevalence of the pyridine scaffold in pharmaceuticals, understanding the solubility of such a halogenated derivative is crucial for its potential applications.[1][2][3][4] This document provides a foundational framework for determining and understanding the solubility of this compound in various organic solvents, offering both theoretical insights and practical, step-by-step methodologies.

Introduction: The Significance of Substituted Pyridines and Their Solubility

The pyridine ring is a fundamental structural motif in a vast number of approved pharmaceutical agents, underscoring its importance in medicinal chemistry.[1][3] Pyridine derivatives are integral to drugs with applications ranging from anticancer and anti-inflammatory to anti-infective agents.[2] The introduction of various substituents, such as halogens and alkyl groups, allows for the fine-tuning of a molecule's steric and electronic properties, which in turn influences its interaction with biological targets and its pharmacokinetic profile.

The solubility of an active pharmaceutical ingredient (API) in different solvents is a key factor throughout the drug development lifecycle. It impacts:

-

Synthesis and Purification: The choice of solvents for reaction and crystallization is dictated by the solubility of the compound and its impurities.

-

Formulation Development: The ability to dissolve the API in a suitable solvent system is essential for creating liquid dosage forms and for wet granulation processes.

-

Bioavailability: For a drug to be absorbed, it must first be in solution. Poor aqueous solubility is a major hurdle in drug development, and understanding solubility in organic solvents can aid in the development of various formulation strategies like lipid-based delivery systems.[5]

-

Analytical Method Development: The selection of a mobile phase in chromatographic techniques like HPLC is dependent on the analyte's solubility.

This compound is a multi-substituted pyridine with a combination of electron-withdrawing halogens and an electron-donating methyl group. This complex substitution pattern makes its solubility behavior non-trivial to predict and highlights the need for empirical determination.

Theoretical Framework: Principles of Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG) of the system.[6] The process can be broken down into three conceptual steps:

-

Breaking of solute-solute interactions in the crystal lattice (endothermic).

-

Breaking of solvent-solvent interactions to create a cavity for the solute (endothermic).

-

Formation of solute-solvent interactions (exothermic).

The overall enthalpy of solution (ΔH) can be either endothermic or exothermic, depending on the balance of these energy changes.[7][8] According to the principle of "like dissolves like," polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[9] The polarity of this compound is influenced by the vector sum of the dipole moments of its various substituents. The presence of both a polar pyridine ring and non-polar halogen and methyl groups suggests that it will exhibit a range of solubilities across different organic solvents.

Experimental Determination of Solubility

Given the absence of published data for this compound, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the equilibrium solubility of the compound in a selection of organic solvents.

Materials and Equipment

-

This compound (as a solid)

-

A range of organic solvents of varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, isopropanol, methanol, dimethyl sulfoxide)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks, pipettes, and syringes

-

Syringe filters (e.g., 0.22 µm PTFE)

Safety Precautions

-

Handle this compound and all organic solvents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11][12]

-

Consult the Safety Data Sheet (SDS) for pyridine and related halogenated compounds for specific handling and disposal instructions.[10][11][12][13] Pyridine and its derivatives can be harmful if inhaled, swallowed, or in contact with skin.[10][11][12][13] Many organic solvents are flammable and should be kept away from ignition sources.[10][11][12]

Experimental Workflow

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining equilibrium solubility.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

For each selected organic solvent, add an excess amount of solid this compound to a vial. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[14]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials to further pellet the undissolved solid.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Attach a syringe filter (chemically compatible with the solvent) and filter the solution into a clean vial. This step is critical to remove any remaining solid particles.

-

Prepare a series of accurate dilutions of the filtered supernatant using the same solvent.

-

-

Quantitative Analysis:

-

Develop and validate an HPLC method for the quantification of this compound. This involves selecting an appropriate column, mobile phase, and detection wavelength. Pyridine derivatives are often amenable to analysis by reverse-phase HPLC with UV detection.

-

Prepare a calibration curve using standard solutions of known concentrations.

-

Analyze the diluted samples by HPLC and determine their concentrations by interpolating from the calibration curve.

-

-

Data Interpretation:

-

Calculate the concentration of the original, undiluted saturated solution, taking into account the dilution factors. This value represents the equilibrium solubility of the compound in that solvent at the specified temperature.

-

Predicted Solubility Profile and Data Presentation

While empirical data is essential, a qualitative prediction of the solubility of this compound can be made based on its structure. The presence of the nitrogen atom in the pyridine ring and the polar C-F and C-Cl bonds will contribute to its solubility in polar solvents. The non-polar iodine atom and methyl group, along with the overall aromatic system, will favor solubility in less polar solvents.

The experimentally determined solubility data should be summarized in a clear and concise table for easy comparison.

| Solvent | Polarity Index | Solubility at 25 °C (mg/mL) | Solubility at 25 °C (mol/L) |

| Hexane | 0.1 | Experimental Value | Calculated Value |

| Toluene | 2.4 | Experimental Value | Calculated Value |

| Dichloromethane | 3.1 | Experimental Value | Calculated Value |

| Ethyl Acetate | 4.4 | Experimental Value | Calculated Value |

| Acetone | 5.1 | Experimental Value | Calculated Value |

| Isopropanol | 3.9 | Experimental Value | Calculated Value |

| Methanol | 5.1 | Experimental Value | Calculated Value |

| Dimethyl Sulfoxide | 7.2 | Experimental Value | Calculated Value |

Conclusion and Applications

This technical guide provides a comprehensive framework for the systematic determination of the solubility of this compound in a range of organic solvents. By following the detailed experimental protocol, researchers can generate reliable and reproducible solubility data. This information is invaluable for guiding decisions in chemical synthesis, purification, formulation, and analytical method development. A thorough understanding of the solubility profile of this and other substituted pyridine derivatives is a critical step in harnessing their full potential in the field of drug discovery and development.

References

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (n.d.). PMC.

- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. (n.d.). Sarchem Labs.

- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023).

- The Role of Pyridine Deriv

- Solubility. (n.d.). Wikipedia.

- Chemw

- Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014). American Pharmaceutical Review.

- Therapeutic effect of pyridine derivatives. (n.d.).

- Biochemistry, Dissolution and Solubility. (n.d.). NCBI Bookshelf.

- Solubility. (n.d.).

- Video: Solubility - Concept. (2020). JoVE.

- Pyridine - Safety D

- Pyridine - SAFETY D

- Pyridine,6551E-3,2023/02/01 - Safety D

- Pyridine ACS Safety Data Sheet. (2024). Jubilant Ingrevia Limited.

- Thermochemical Properties and Phase Behavior of Halogenated Polycyclic Aromatic Hydrocarbons. (2025).

- Properties of Halogenated Compounds. (n.d.).

- Theoretical Studies of Solvent Effect on the Basicity of Substituted Pyridines. (n.d.).

- Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. (n.d.). PMC.

- Solubility of Organic Compounds. (2023).

- Solubility and Factors Affecting Solubility. (2023). Chemistry LibreTexts.

- Methods of Solvent Detection and Testing. (2018).

- ASTM D5830-95 - Standard Test Method for Solvents Analysis in Hazardous Waste Using Gas Chrom

- ASTM: D5790: Purgeable Organic Compounds in W

- Factors Affecting Solubility. (2023). Chemistry LibreTexts.

- ASTM D5226 Solubility.pdf. (2016).

- Factors that Affect Solubility - CLEAR & SIMPLE. (2012). YouTube.

- Refining the route to solubility: Publication showcases a new FEP+ method to predict solubility prospectively in live drug discovery projects. (n.d.). Schrödinger.

- Hybrid machine learning and quantum-informed modelling boosts solubility prediction for drug compounds. (2026).

- Observed and predicted permeability values for substituted pyridines. (n.d.).

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. 9.2 Properties of Halogenated Compounds – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 6. Video: Solubility - Concept [jove.com]

- 7. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Solubility [chem.fsu.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. carlroth.com [carlroth.com]

- 11. pentachemicals.eu [pentachemicals.eu]

- 12. jubilantingrevia.com [jubilantingrevia.com]

- 13. kishida.co.jp [kishida.co.jp]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

The Strategic Synthesis of 2-Chloro-5-fluoro-4-iodo-3-methylpyridine: A Guide to Key Intermediates and Reaction Architectures

For Immediate Release

SHANGHAI, China – January 19, 2026 – In the intricate landscape of pharmaceutical and agrochemical development, the synthesis of highly functionalized heterocyclic compounds is a cornerstone of innovation. Among these, 2-Chloro-5-fluoro-4-iodo-3-methylpyridine stands out as a valuable building block, its unique substitution pattern offering a versatile scaffold for the design of novel bioactive molecules. This in-depth technical guide provides a comprehensive overview of the key intermediates and strategic considerations in the synthesis of this important compound, tailored for researchers, scientists, and professionals in drug development.

The construction of this compound is a multi-step process that demands precise control over regioselectivity and functional group transformations. While various synthetic routes can be envisioned, a particularly effective and industrially relevant pathway commences with the readily available starting material, 3-methylpyridine. This guide will elucidate a logical and well-precedented synthetic sequence, dissecting the critical intermediates and the underlying chemical principles that govern each transformation.

The Synthetic Blueprint: A Stepwise Journey to a Complex Pyridine

The synthesis of this compound from 3-methylpyridine can be strategically divided into a series of key stages, each producing a crucial intermediate. The overall pathway involves a carefully orchestrated sequence of chlorination, nitration, reduction, fluorination, and iodination reactions.

I. Initial Chlorination: Establishing the 2-Chloro Handle

The journey begins with the selective chlorination of 3-methylpyridine (also known as β-picoline). The primary objective of this initial step is to install a chlorine atom at the 2-position of the pyridine ring. This is a critical maneuver as the 2-chloro substituent not only serves as a key feature of the final product but also influences the regioselectivity of subsequent electrophilic substitution reactions.

A common method for this transformation is the reaction of 3-methylpyridine with a chlorinating agent such as chlorine gas in the presence of a catalyst, or reaction with phosphorus oxychloride after N-oxidation of the pyridine.[1][2] The formation of 2-chloro-3-methylpyridine is favored due to the directing effects of the methyl group and the reaction conditions employed.

Key Intermediate 1: 2-Chloro-3-methylpyridine

This intermediate is a foundational building block for the subsequent functionalization steps. The presence of the chlorine atom at the 2-position deactivates the pyridine ring towards electrophilic attack but also directs incoming electrophiles to specific positions.

II. Strategic Nitration: Paving the Way for Iodination

With the 2-position chlorinated, the next crucial transformation is the introduction of a nitro group. This is typically achieved through electrophilic nitration. The directing effects of the existing chloro and methyl groups play a pivotal role in determining the position of nitration. The reaction of 2-chloro-3-methylpyridine with a nitrating mixture, such as a combination of nitric acid and sulfuric acid, leads to the formation of 2-chloro-3-methyl-4-nitropyridine.

Key Intermediate 2: 2-Chloro-3-methyl-4-nitropyridine

This intermediate is of paramount importance as the nitro group serves as a precursor to the amino group, which is essential for the subsequent introduction of the iodine atom via a Sandmeyer-type reaction.

III. Reduction of the Nitro Group: Unmasking the Amino Functionality

The nitro group in 2-chloro-3-methyl-4-nitropyridine is then reduced to an amino group. This transformation is a standard procedure in organic synthesis and can be accomplished using a variety of reducing agents. Common methods include catalytic hydrogenation (e.g., using hydrogen gas with a palladium catalyst) or reduction with metals in acidic media (e.g., iron in acetic acid or tin(II) chloride in hydrochloric acid).

Key Intermediate 3: 2-Chloro-3-methyl-4-aminopyridine

The formation of this amino-substituted pyridine is a critical juncture in the synthesis. The amino group is a versatile functional handle that allows for the introduction of the iodine atom at the 4-position through diazotization followed by a Sandmeyer reaction.

IV. Introduction of Fluorine: The Balz-Schiemann Approach

The incorporation of a fluorine atom onto the pyridine ring is a key step that significantly influences the electronic properties of the final molecule. A highly effective method for this transformation is the Balz-Schiemann reaction.[3][4] This reaction involves the diazotization of an aromatic amine in the presence of fluoroboric acid (HBF₄) or other fluoride sources, followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate salt to yield the corresponding aryl fluoride.

In this synthetic sequence, the most logical point to introduce the fluorine atom is at the 5-position of an appropriately substituted intermediate. One plausible strategy involves the synthesis of 2-chloro-3-methyl-5-aminopyridine, which can then undergo a Balz-Schiemann reaction. Alternatively, direct fluorination of a pre-existing pyridine ring can be challenging and often lacks selectivity. Therefore, leveraging the amino group for a directed fluorination is a more controlled and reliable approach. This would lead to the formation of 2-chloro-5-fluoro-3-methylpyridine.

Key Intermediate 4: 2-Chloro-5-fluoro-3-methylpyridine

This intermediate now possesses three of the four desired substituents on the pyridine ring. The subsequent step will focus on the introduction of the iodine atom.

V. Final Iodination: The Sandmeyer Reaction at the Helm

The final step in this synthetic sequence is the introduction of the iodine atom at the 4-position. This is achieved through a Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of aryl amines to aryl halides.[5] The process begins with the diazotization of the amino group of a suitable precursor, in this case, a 2-chloro-5-fluoro-3-methyl-4-aminopyridine intermediate. This is typically carried out by treating the amine with a source of nitrous acid, such as sodium nitrite, in a strong acid like sulfuric acid at low temperatures.

The resulting diazonium salt is then treated with a solution of potassium iodide or sodium iodide. The diazonium group is an excellent leaving group (as dinitrogen gas), and its displacement by the iodide nucleophile proceeds readily to yield the final product.

Final Product: this compound

This multi-step synthesis, culminating in a Sandmeyer reaction, provides an efficient and controllable route to the target molecule, leveraging a series of stable and well-characterized intermediates.

Visualizing the Synthetic Pathway

To provide a clear and concise representation of the synthetic strategy, the following diagrams illustrate the key transformations and intermediates.

Figure 1: A plausible synthetic pathway for this compound.

Experimental Methodologies: A Closer Look

The successful execution of this synthesis relies on carefully controlled reaction conditions for each step. The following provides a generalized, yet illustrative, protocol for the key transformations.

Table 1: Summary of Key Reaction Steps and Conditions

| Step | Transformation | Reagents and Conditions | Key Intermediate |

| 1 | Chlorination | 3-Methylpyridine, Cl₂/catalyst or POCl₃ after N-oxidation | 2-Chloro-3-methylpyridine |

| 2 | Nitration | 2-Chloro-3-methylpyridine, HNO₃, H₂SO₄ | 2-Chloro-3-methyl-4-nitropyridine |

| 3 | Reduction | 2-Chloro-3-methyl-4-nitropyridine, Fe/CH₃COOH or H₂/Pd-C | 2-Chloro-3-methyl-4-aminopyridine |

| 4 | Fluorination | 2-Chloro-3-methyl-4-aminopyridine, HBF₄, NaNO₂ then heat | 2-Chloro-5-fluoro-3-methyl-4-aminopyridine |

| 5 | Iodination | 2-Chloro-5-fluoro-3-methyl-4-aminopyridine, NaNO₂, H₂SO₄ then KI | This compound |

The Causality Behind Experimental Choices

The strategic sequence of these reactions is dictated by the principles of electrophilic aromatic substitution and functional group compatibility.

-

Initial Chlorination: Placing the chloro group at the 2-position early in the synthesis is advantageous as it is a relatively straightforward transformation and the chloro group helps direct the subsequent nitration.

-

Nitration Prior to Other Halogenations: Introducing the nitro group before attempting to install the fluorine or iodine is crucial. The strongly deactivating nature of the nitro group would make subsequent electrophilic substitutions challenging.

-

Reduction and Diazotization: The conversion of the nitro group to an amino group is a necessary step to enable the use of the powerful Sandmeyer and Balz-Schiemann reactions for the introduction of iodine and fluorine, respectively. These reactions provide a level of regiocontrol that is often difficult to achieve through direct halogenation.

Conclusion: A Robust Pathway to a Valuable Intermediate

The synthesis of this compound is a testament to the power of strategic, multi-step organic synthesis. By carefully selecting a sequence of reactions that leverages the inherent reactivity of the pyridine ring and its substituents, it is possible to construct this complex molecule with a high degree of control. The key intermediates—2-chloro-3-methylpyridine, 2-chloro-3-methyl-4-nitropyridine, 2-chloro-3-methyl-4-aminopyridine, and 2-chloro-5-fluoro-3-methyl-4-aminopyridine—each represent a critical milestone on the path to the final product. A thorough understanding of the reaction mechanisms and the rationale behind the chosen synthetic route is essential for any researcher or organization looking to utilize this versatile building block in their discovery and development programs.

References

- Smolecule. (2023, August 16). This compound.

- Wikipedia. (n.d.). Balz–Schiemann reaction.

- SpectraBase. (n.d.). 2-CHLORO-3-FLUORO-5-IODO-4-METHYLPYRIDINE.

- ChemicalBook. (n.d.). 2-Chloro-3-fluoro-5-methylpyridine synthesis.

- Wikipedia. (n.d.). Sandmeyer reaction.

- BLDpharm. (n.d.). 884494-50-2|this compound.

- Huang, G. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace.

- Google Patents. (n.d.). CN105669539A - Preparation method of 2-amino-3-fluoropyridine.

- Patsnap Eureka. (n.d.). Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine.

- Organic Syntheses. (n.d.). Procedure.

- Sigma-Aldrich. (n.d.). 2-Chloro-5-fluoro-3-iodo-pyridine AldrichCPR 884494-33-1.

- Organic Chemistry Portal. (n.d.). Balz-Schiemann Reaction.

- ResearchGate. (2025, August 7). Synthesis of 2-amino-5-fluoropyridine.

- PubChem. (n.d.). 2-Chloro-5-fluoro-3-methylpyridine.

- Google Patents. (n.d.).

- National Center for Biotechnology Information. (n.d.). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years.

- Labscoop. (n.d.). 2-Chloro-5-fluoro-3-methylpyridine, 5G.

- Google Patents. (n.d.).

- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.

- Google Patents. (n.d.).

- Exploring the Synthesis and Applications of 2-Fluoro-3-methyl-5-aminopyridine. (2025, October 21).

- Alfa Chemistry. (n.d.). CAS 60323-95-7 2-Chloro-3-methyl-4-nitropyridine 1-oxide.

- Benchchem. (n.d.). 2-Chloro-5-methyl-4-nitropyridine N-oxide | 60323-96-8.

- National Center for Biotechnology Information. (2021, December 16).

- ECHEMI. (n.d.). 60323-96-8, 2-Chloro-5-methyl-4-nitropyridine N-oxide Formula.

- ChemicalBook. (n.d.). 2-CHLORO-5-METHYL-4-NITROPYRIDINE-N-OXIDE | 60323-96-8.

- Guidechem. (n.d.). 2-CHLORO-5-METHYL-4-NITROPYRIDINE-N-OXIDE 60323-98-0 wiki.

- Frontier Specialty Chemicals. (n.d.). 2-Chloro-5-fluoro-4-iodopyridine.

- ResearchGate. (2025, December 5). An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde.

- PubChem. (n.d.). 2-Chloro-5-fluoropyridin-3-amine.

- PubMed. (2016, January 14). Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent.

Sources

- 1. scispace.com [scispace.com]

- 2. Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

- 3. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 4. Balz-Schiemann Reaction [organic-chemistry.org]

- 5. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 2-Chloro-5-fluoro-4-iodo-3-methylpyridine

<

Abstract

This document provides a comprehensive guide for performing the Suzuki-Miyaura cross-coupling reaction using 2-Chloro-5-fluoro-4-iodo-3-methylpyridine as a key building block. This protocol is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of complex substituted pyridine derivatives. We delve into the mechanistic underpinnings of the reaction, offer detailed, step-by-step experimental procedures, and provide expert insights for troubleshooting and optimization. The selective reactivity of the carbon-iodine bond over the carbon-chlorine bond is a central focus, enabling sequential functionalization of this versatile heterocyclic scaffold.

Introduction: The Strategic Importance of Substituted Pyridines

Substituted pyridine rings are privileged scaffolds in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. The Suzuki-Miyaura cross-coupling reaction stands as a paramount method for the construction of C-C bonds, offering a robust and versatile tool for the synthesis of biaryl and heteroaryl structures.[1][2] The subject of this guide, this compound, is a trifunctionalized pyridine derivative that presents a unique opportunity for selective, sequential cross-coupling reactions. The disparate reactivity of the C-I and C-Cl bonds allows for a modular approach to the synthesis of highly decorated pyridine systems.[3]

This application note will focus on the selective Suzuki coupling at the C4-iodo position, a transformation that leverages the higher reactivity of the carbon-iodine bond in the oxidative addition step of the catalytic cycle.[3] Understanding and controlling this selectivity is crucial for the efficient synthesis of target molecules.

Mechanistic Insights: The Palladium-Catalyzed Suzuki-Miyaura Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5] The three key steps are oxidative addition, transmetalation, and reductive elimination.[1]

-

Oxidative Addition: This is often the rate-determining step of the cycle.[1] The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide. In the case of this compound, the oxidative addition occurs preferentially at the more labile carbon-iodine bond over the stronger carbon-chlorine bond.

-

Transmetalation: Following oxidative addition, the organic group from the organoboron reagent (e.g., a boronic acid or its ester) is transferred to the palladium(II) center.[6] This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7][8][9]

-

Reductive Elimination: In the final step, the two organic moieties on the palladium(II) complex couple and are eliminated as the desired biaryl product. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5]

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki Coupling of this compound

This protocol provides a general procedure for the Suzuki coupling of this compound with a representative arylboronic acid. Optimization may be required for different coupling partners.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Stoichiometry (equiv.) | Amount (for 1 mmol scale) |

| This compound | 884494-50-2 | 271.46 | 1.0 | 271.5 mg |

| Phenylboronic Acid | 98-80-6 | 121.93 | 1.2 | 146.3 mg |

| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 14221-01-3 | 1155.56 | 0.03 | 34.7 mg |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 | 276.4 mg |

| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | - | 5 mL |

| Water (degassed) | 7732-18-5 | 18.02 | - | 1 mL |

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

-

Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.

-

Catalyst Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.03 equiv.).

-

Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

-

Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

-

Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

-

Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2-chloro-5-fluoro-3-methyl-4-phenylpyridine.

Caption: Experimental workflow for the Suzuki coupling protocol.

Expertise & Experience: Troubleshooting and Optimization

While the Suzuki coupling is a robust reaction, certain challenges can arise. Below are some field-proven insights for troubleshooting and optimization.

| Issue | Potential Cause | Troubleshooting/Optimization Strategy |

| Low or No Conversion | Inactive catalyst | Ensure proper handling of the palladium catalyst under an inert atmosphere. Use freshly opened or properly stored catalyst. Consider using a more active pre-catalyst or ligand system.[3] |

| Insufficiently degassed solvents | Thoroughly degas all solvents by sparging with an inert gas or by freeze-pump-thaw cycles. Oxygen can deactivate the Pd(0) catalyst.[10] | |

| Poor quality boronic acid | Boronic acids can undergo protodeboronation.[3] Use fresh or recently purified boronic acids. Consider using more stable boronic esters (e.g., pinacol esters).[11] | |

| Formation of Side Products | Homocoupling of the boronic acid | This can occur if the reaction is not properly degassed, leading to Pd(II) species that can promote this side reaction.[12] Ensure rigorous exclusion of oxygen. |

| Protodeboronation of the starting material | This results in the formation of 2-chloro-5-fluoro-3-methylpyridine. This can be exacerbated by prolonged reaction times or high temperatures. Optimize reaction time and temperature. | |

| Difficulty in Purification | Removal of palladium residues | Consider filtration through a pad of Celite® or treatment with a palladium scavenger. |

| Co-elution of product and byproducts | Optimize the mobile phase for column chromatography. Consider alternative purification techniques such as preparative HPLC. |

Expert Tip: The choice of base and solvent system can significantly impact the reaction outcome.[9][13] For substrates with base-sensitive functional groups, milder bases like potassium phosphate (K₃PO₄) or cesium fluoride (CsF) may be beneficial.[7] A variety of solvents can be employed, including ethers (e.g., THF, 1,4-dioxane), aromatic hydrocarbons (e.g., toluene), and polar aprotic solvents (e.g., DMF).[12][14] The addition of water is often crucial for dissolving the inorganic base and facilitating the transmetalation step.[12]

Trustworthiness: A Self-Validating System

The protocol described herein is designed to be self-validating. Successful execution should yield the desired product with high selectivity for the C-I position. Key validation checkpoints include:

-

Reaction Monitoring: TLC or LC-MS analysis should show the consumption of the starting this compound and the formation of a new, less polar spot corresponding to the product.

-

Spectroscopic Analysis: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The disappearance of the signal corresponding to the iodo-substituted carbon and the appearance of new aromatic signals from the coupled phenyl group are key indicators of a successful reaction.

-

Yield Calculation: A successful reaction following this protocol should provide a moderate to high yield of the purified product, typically in the range of 70-95%, depending on the specific arylboronic acid used.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful and reliable method for the synthesis of complex 4-arylpyridine derivatives. By leveraging the differential reactivity of the carbon-halogen bonds, this protocol allows for selective functionalization, opening avenues for the efficient construction of molecules with significant potential in drug discovery and materials science. The detailed protocol and troubleshooting guide provided in this application note are intended to empower researchers to successfully implement this important transformation in their synthetic endeavors.

References

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

-